

## **TUG-499 chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to **TUG-499** Audience: Researchers, scientists, and drug development professionals.

#### **Executive Summary**

**TUG-499** is a potent and selective synthetic agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3][4] Its ability to enhance glucose-stimulated insulin secretion has positioned it as a significant research tool for the study of type 2 diabetes.[1][5][6] This document provides a comprehensive overview of the chemical structure, pharmacological properties, and in vitro characteristics of **TUG-499**, based on available scientific literature.

### **Chemical Structure and Properties**

**TUG-499** is a small molecule characterized by a dichloropyridine ring linked to a phenylpropanoic acid moiety via an ethynyl bridge.[5] This structure is central to its agonist activity at the FFAR1 receptor.

Table 2.1: Chemical and Physical Properties of TUG-499



| Property          | Value                                                         | Citation(s) |
|-------------------|---------------------------------------------------------------|-------------|
| IUPAC Name        | 3-(4-((2,6-dichloropyridin-4-yl)ethynyl)phenyl)propanoic acid |             |
| Molecular Formula | C16H11Cl2NO2                                                  | [7][8]      |
| Molecular Weight  | 320.17 g/mol                                                  | [7][8][9]   |
| Physical Form     | Solid, white to off-white powder                              | [7][8]      |
| InChI Key         | GCWBKYDSSJIRNJ-<br>UHFFFAOYSA-N                               | [8]         |
| CAS Number        | 1206629-08-4                                                  | [8][9]      |

# Pharmacology Mechanism of Action

**TUG-499** functions as a selective agonist for FFAR1 (GPR40), a G protein-coupled receptor predominantly expressed on pancreatic  $\beta$ -cells and enteroendocrine cells.[1][10][11] The activation of FFAR1 by agonists like **TUG-499** enhances glucose-stimulated insulin secretion (GSIS).[6][12] This glucose-dependent activity is a key therapeutic advantage, as it minimizes the risk of hypoglycemia that can be associated with other insulin secretagogues.[6] FFAR1 is known to couple primarily through the Gqq signaling pathway, though some synthetic agonists have been shown to also signal via Gqs.[11]

#### **Potency and Selectivity**

**TUG-499** is characterized by its high potency and selectivity for the FFAR1 receptor.

Table 3.1: Pharmacological Activity of TUG-499



| Parameter   | Value                                        | Description                                                                                       | Citation(s)  |
|-------------|----------------------------------------------|---------------------------------------------------------------------------------------------------|--------------|
| pEC50       | 7.39                                         | The negative logarithm of the molar concentration producing 50% of the maximum possible response. | [1][2][3][4] |
| Selectivity | >100-fold over<br>FFAR2, FFAR3, and<br>PPARy | Demonstrates high specificity for the target receptor compared to related receptors.              | [1][2][3][4] |

# **Signaling Pathway**

Activation of FFAR1 by **TUG-499** initiates a downstream signaling cascade. The primary pathway involves the G $\alpha$ q protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation in intracellular Ca2+ is a critical step that potentiates the exocytosis of insulin-containing granules from pancreatic  $\beta$ -cells in the presence of elevated glucose. Some synthetic FFAR1 agonists have also been observed to couple to G $\alpha$ s, which would activate adenylyl cyclase, increase cyclic AMP (cAMP), and further amplify the insulin secretion signal.[11]





Click to download full resolution via product page

Caption: FFAR1 (GPR40) signaling pathway activated by TUG-499.



#### In Vitro ADME Profile

**TUG-499** demonstrates a favorable in vitro profile for a research compound, suggesting good drug-like properties.

Table 5.1: Summary of In Vitro ADME Properties

| Parameter                    | Result                            | Implication for Research                                             | Citation(s) |
|------------------------------|-----------------------------------|----------------------------------------------------------------------|-------------|
| Chemical Stability           | High                              | Suitable for use in various in vitro assay conditions.               | [1][8]      |
| CYP Enzyme<br>Inhibition     | No inhibition of selected enzymes | Lower potential for drug-drug interactions in complex systems.       | [1][8]      |
| P-glycoprotein<br>Inhibition | No inhibition                     | Reduced likelihood of efflux-mediated resistance in cellular models. | [1][8]      |
| Caco-2 Permeability          | Excellent                         | Suggests high potential for oral bioavailability in vivo.            | [1][8]      |
| Cellular Activity            | Potent in rat INS-1E<br>cells     | Confirms activity in a relevant pancreatic β-cell line.              | [1][8]      |

# **Experimental Methodologies**

While detailed, step-by-step protocols for the characterization of **TUG-499** are not fully available in the provided search results, the key experiments cited include functional receptor assays, cellular activity assays, and permeability assessments.[1][8][10]

#### **General Experimental Workflow**







The characterization of a novel FFAR1 agonist like **TUG-499** typically follows a standardized in vitro screening cascade to determine potency, selectivity, and initial drug-like properties before advancing to more complex biological systems.





Click to download full resolution via product page

Caption: General workflow for in vitro screening of an FFAR1 agonist.



#### **Key Cited Experiments**

- FFAR1 Functional Assays: To determine the potency of TUG-499, an inositol phosphate (IP) accumulation assay in cells stably expressing the human FFAR1 receptor would be used.
   [10] This measures the downstream product of Gαq activation.
- Cellular Insulin Secretion Assay: The rat insulinoma cell line INS-1E is used to confirm that
  receptor activation translates to a physiological response.[1][8] Cells are treated with TUG499 at varying glucose concentrations, and insulin released into the media is quantified,
  typically by ELISA.
- Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate
  to resemble the intestinal epithelium, to assess a compound's potential for oral absorption.[1]
   [8] TUG-499 is added to one side of the monolayer, and its appearance on the other side is
  measured over time.
- CYP Inhibition Assays: The potential for **TUG-499** to inhibit major cytochrome P450 enzymes is evaluated using recombinant human enzymes or human liver microsomes.[1][8] This is a critical step in assessing the potential for drug-drug interactions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TUG499 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. TUG-499 | FFAR1 Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes PMC [pmc.ncbi.nlm.nih.gov]



- 7. TUG-499 | CymitQuimica [cymitquimica.com]
- 8. TUG-499 | FFAR1激动剂 | CAS 1206629-08-4 | 美国InvivoChem [invivochem.cn]
- 9. apexbt.com [apexbt.com]
- 10. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR40 (FFAR1) Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [TUG-499 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930145#tug-499-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com